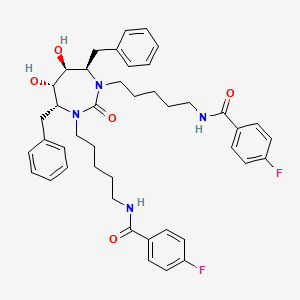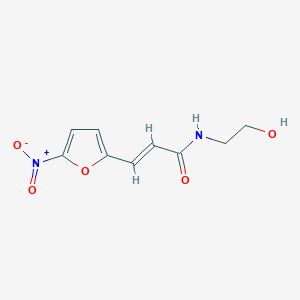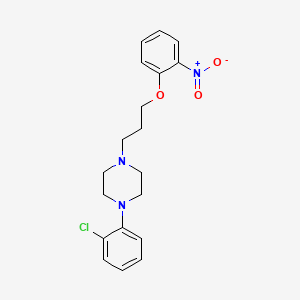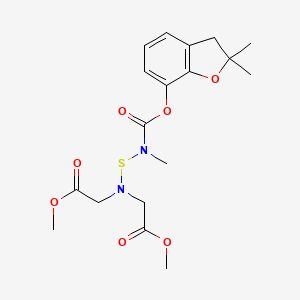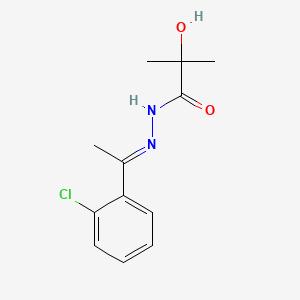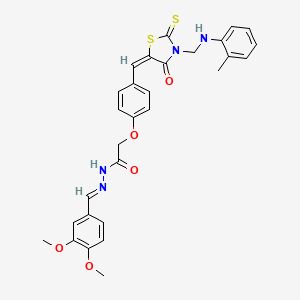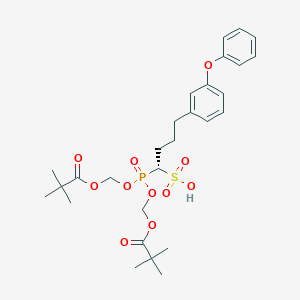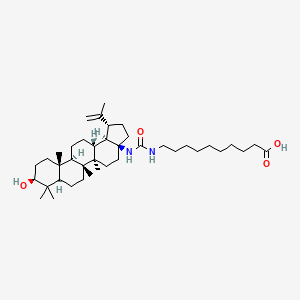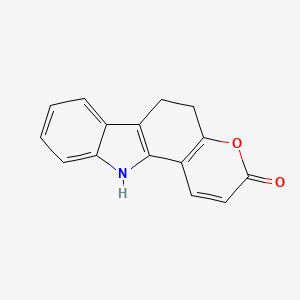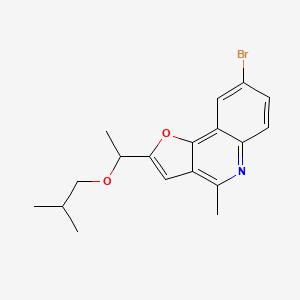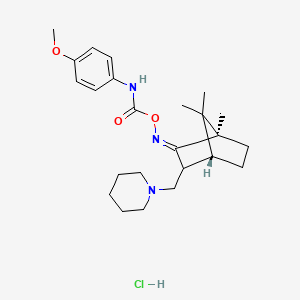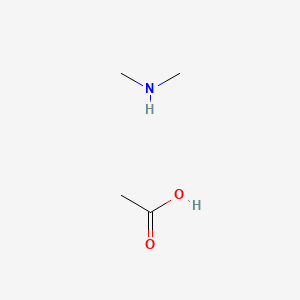
N-Methylmethanamine acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methylmethanamine acetate is an organic compound that belongs to the class of amines. It is characterized by the presence of a methyl group attached to the nitrogen atom of methanamine, combined with an acetate group. This compound is known for its reactivity and is used in various chemical processes and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Methylmethanamine acetate can be synthesized through several methods. One common method involves the reaction of dimethylamine with acetic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. Another method involves the chlorination of dimethylamine using solid N-chlorosuccinimide, followed by treatment with potassium tert-butoxide at elevated temperatures .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may involve continuous monitoring and adjustment of reaction parameters to optimize yield and purity. The final product is then purified through distillation or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methylmethanamine acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and hydroxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.
Wissenschaftliche Forschungsanwendungen
N-Methylmethanamine acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is used in the study of biochemical pathways and as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of N-Methylmethanamine acetate involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions with electrophiles. The acetate group can also undergo hydrolysis, releasing acetic acid and the corresponding amine. These interactions are mediated by the compound’s ability to form hydrogen bonds and engage in electrostatic interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylamine: Similar in structure but lacks the acetate group.
Methanimine: Contains an imine group instead of the amine group.
Ethanimine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
N-Methylmethanamine acetate is unique due to its combination of a methyl group attached to the nitrogen atom and an acetate group. This combination imparts specific reactivity and properties that are distinct from other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
10511-03-2 |
|---|---|
Molekularformel |
C4H11NO2 |
Molekulargewicht |
105.14 g/mol |
IUPAC-Name |
acetic acid;N-methylmethanamine |
InChI |
InChI=1S/C2H7N.C2H4O2/c1-3-2;1-2(3)4/h3H,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
QHNXEVRKFKHMRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



